molecular formula C13H17N3OS B493843 2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE

2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE

Cat. No.: B493843
M. Wt: 263.36g/mol
InChI Key: QOCYERFWKMJVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE is a chemical compound with the molecular formula C13H17N3OS and a molecular weight of 263.35858 g/mol This compound is characterized by the presence of a benzimidazole ring substituted with a sec-butylsulfanyl group and an acetamide moiety

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36g/mol

IUPAC Name

2-(2-butan-2-ylsulfanylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C13H17N3OS/c1-3-9(2)18-13-15-10-6-4-5-7-11(10)16(13)8-12(14)17/h4-7,9H,3,8H2,1-2H3,(H2,14,17)

InChI Key

QOCYERFWKMJVIV-UHFFFAOYSA-N

SMILES

CCC(C)SC1=NC2=CC=CC=C2N1CC(=O)N

Canonical SMILES

CCC(C)SC1=NC2=CC=CC=C2N1CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of sec-Butylsulfanyl Group: The sec-butylsulfanyl group can be introduced via nucleophilic substitution reactions using sec-butylthiol and appropriate leaving groups.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the benzimidazole ring suggests potential interactions with DNA or proteins, while the sec-butylsulfanyl group may influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide
  • 2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]acetamide
  • 2-[2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetamide

Uniqueness

2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE is unique due to the presence of the sec-butylsulfanyl group, which may confer distinct steric and electronic properties compared to its methyl, ethyl, or propyl analogs

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